[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl-
CAS No.: 100869-70-3
Cat. No.: VC18734847
Molecular Formula: C14H14IN
Molecular Weight: 323.17 g/mol
* For research use only. Not for human or veterinary use.
![[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl- - 100869-70-3](/images/structure/VC18734847.png)
Specification
CAS No. | 100869-70-3 |
---|---|
Molecular Formula | C14H14IN |
Molecular Weight | 323.17 g/mol |
IUPAC Name | 4-(4-iodophenyl)-N,N-dimethylaniline |
Standard InChI | InChI=1S/C14H14IN/c1-16(2)14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10H,1-2H3 |
Standard InChI Key | OIEAJUVNJZOMPD-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)I |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₄H₁₄IN, with a molecular weight of 323.17 g/mol . Its IUPAC name explicitly defines the substitution pattern: the biphenyl system features an iodine atom at the 4'-position and a dimethylamino group (-N(CH₃)₂) at the 4-position.
Structural Characterization
The SMILES notation Ic1ccc(cc1)c1ccc(cc1)N(C)C confirms the connectivity: two benzene rings connected by a single bond (biphenyl), with iodine at the para position of one ring and a dimethylamino group at the para position of the other . The planar biphenyl system allows for extended π-conjugation, while the electron-donating dimethylamino group and electron-withdrawing iodine atom create a push-pull electronic structure.
Table 1: Key Structural and Physicochemical Data
Property | Value | Source |
---|---|---|
CAS Number | 100869-70-3 | |
Molecular Formula | C₁₄H₁₄IN | |
Molecular Weight | 323.17 g/mol | |
IUPAC Name | 4'-iodo-N,N-dimethyl-[1,1'-biphenyl]-4-amine | |
SMILES | Ic1ccc(cc1)c1ccc(cc1)N(C)C |
Synthetic Routes and Methodology
Direct Iodination of Preformed Biphenyl Amines
A plausible synthesis involves iodinating a pre-existing biphenyl amine precursor. For example, N,N-dimethyl-[1,1'-biphenyl]-4-amine (CAS 1137-79-7) could undergo electrophilic aromatic substitution (EAS) at the 4'-position using iodine and a Lewis acid catalyst. This method mirrors the iodination of N,N-dimethylaniline, where iodine selectively substitutes at the para position due to the directing effect of the dimethylamino group .
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions offer an alternative route. For instance, Suzuki-Miyaura coupling between 4-iodo-N,N-dimethylaniline and a boronic acid-functionalized benzene derivative could yield the target compound. This approach is supported by literature on synthesizing biphenyl systems via cross-coupling .
Key Reaction Considerations:
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Regioselectivity: The dimethylamino group directs electrophilic substitution to the para position, ensuring precise iodination .
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Catalytic Systems: Pd(PPh₃)₄ or PdCl₂(dppf) are effective for cross-coupling, with yields dependent on solvent polarity and temperature .
Physical and Chemical Properties
Spectroscopic Features
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NMR Spectroscopy:
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IR Spectroscopy: Stretching vibrations for C-I (~500 cm⁻¹) and N-CH₃ (~2800 cm⁻¹) are diagnostic .
Reaction Type | Application | Reference |
---|---|---|
Suzuki-Miyaura Coupling | Synthesis of π-conjugated polymers | |
Buchwald-Hartwig Amination | Pharmaceutical intermediate | |
Ullmann Coupling | OLED materials |
Applications in Advanced Materials
Organic Light-Emitting Diodes (OLEDs)
Biphenyl amines are key components in emissive layers due to their tunable electronic properties. The iodine atom in this compound enhances hole-transport capabilities, while the dimethylamino group improves solubility for solution-processed devices .
Pharmaceutical Intermediates
The iodine substituent allows late-stage functionalization via cross-coupling, making the compound a versatile building block for drug candidates targeting neurological disorders .
Recent Research and Future Directions
Recent studies highlight the use of iodinated biphenyl amines in thermally activated delayed fluorescence (TADF) materials . Future research should explore:
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Green Synthesis: Developing catalytic systems to minimize waste.
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Biological Activity: Screening for antimicrobial or anticancer properties.
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